molecular formula C17H22O5 B150360 Matricin CAS No. 29041-35-8

Matricin

Cat. No.: B150360
CAS No.: 29041-35-8
M. Wt: 306.4 g/mol
InChI Key: SYTRJRUSWMMZLV-UHFFFAOYSA-N
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Description

Matricin is a sesquiterpene lactone that can be extracted from the flowers of chamomile (Matricaria chamomilla). It is a colorless compound and is known for its role as a precursor to chamazulene, a blue-violet derivative of azulene. Chamazulene is found in various plants, including chamomile, wormwood (Artemisia absinthium), and yarrow (Achillea millefolium) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Matricin is primarily obtained through the extraction from chamomile flowers. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extracted solution is then subjected to various purification techniques, including chromatography, to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from chamomile flowers. The flowers are harvested and dried before being subjected to solvent extraction. The crude extract is then purified using techniques such as distillation and chromatography to isolate this compound. The purified compound is then further processed to ensure its stability and purity for various applications .

Chemical Reactions Analysis

Types of Reactions: Matricin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, including chamazulene.

    Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and acids, are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Matricin has a wide range of scientific research applications, including:

Mechanism of Action

Matricin exerts its effects through various molecular targets and pathways. It modulates the expression of inflammatory cytokines and enzymes, including interleukin-1 beta, tumor necrosis factor-alpha, and cyclooxygenase-2. This compound also influences oxidative stress markers, such as malondialdehyde, superoxide dismutase, and catalase. These actions contribute to its anti-inflammatory and antioxidant effects, making it a valuable compound for therapeutic applications .

Comparison with Similar Compounds

Matricin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

    Chamazulene: A derivative of this compound with anti-inflammatory properties.

    Alpha-Bisabolol: Another sesquiterpene found in chamomile with anti-inflammatory and antimicrobial activities.

    Farnesene: A sesquiterpene with applications in the fragrance industry.

This compound stands out due to its role as a precursor to chamazulene and its distinct biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

(9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTRJRUSWMMZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Matricin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29041-35-8
Record name Matricin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 160 °C
Record name Matricin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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